2H,3H-Naphtho[1,2-B]furan-2-one
Overview
Description
2H,3H-Naphtho[1,2-B]furan-2-one is a heterocyclic organic compound with the molecular formula C12H8O2 It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Mechanism of Action
Target of Action
Similar compounds such as naphtho[1,2-b]furan derivatives have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in the negative regulation of insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity .
Mode of Action
It’s known that the compound is synthesized via a photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Biochemical Pathways
Compounds with similar structures have shown to inhibit tumor necrosis factor (tnf-α) production . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .
Pharmacokinetics
One study suggests that a related compound displays good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and bioavailability .
Result of Action
Similar compounds have shown remarkable anticancer and antimicrobial activity . They also possess antioxidant, anti-inflammatory, and antimalarial activities .
Action Environment
It’s known that the compound’s synthesis involves a photochemical reaction , suggesting that light exposure could potentially influence its formation and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Naphtho[1,2-B]furan-2-one can be achieved through several methods. One common approach involves the cyclization of 2-acyl-1-naphthols using alpha-halo esters or alpha-halo ketones under basic conditions . Another method includes the Friedel-Crafts/oxa-Michael/aromatic annulation process . Additionally, photochemical synthesis involving the photocyclization of hexatriene systems followed by aromatization has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2H,3H-Naphtho[1,2-B]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce naphthoquinone derivatives, while substitution reactions can yield a variety of functionalized naphthofurans.
Scientific Research Applications
2H,3H-Naphtho[1,2-B]furan-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-B]furan-2-one: Another naphthofuran derivative with similar structural features but different reactivity and applications.
Dihydronaphthofurans: These compounds have a reduced furan ring and exhibit different chemical and biological properties.
Naphthoquinones: Compounds with a quinone moiety that share some reactivity patterns with 2H,3H-Naphtho[1,2-B]furan-2-one.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
3H-benzo[g][1]benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNSYLJLOZDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501960 | |
Record name | Naphtho[1,2-b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-80-2 | |
Record name | Naphtho[1,2-b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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